Prelactone C
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Overview
Description
Prelactone C is a natural product found in Streptomyces and Streptomyces griseus with data available.
Scientific Research Applications
Synthesis Approaches and Methods
Prelactone C, as a significant compound, has been the subject of various synthesis methods and techniques. A noteworthy method is the catalytic, asymmetric 2,3-trans-selective hetero Diels-Alder reaction, which was used to synthesize (+)-prelactone C. This method involved the use of a chiral zirconium complex and was notable for its high trans-selectivities and enantioselectivities (Yamashita et al., 2002). Furthermore, another synthesis approach for 5-Epi-prelactone C involved Palladium(II)-catalyzed stereocontrolled cyclization via hemiacetal intermediates. This method achieved stereoselective 1,3-chirality transfer in net retention of stereochemistry (Miyazawa et al., 2004).
Applications in Biomedical Research
Prelactone C has been indirectly associated with various biomedical research areas. For instance, compounds structurally related to Prelactone C have been isolated from Schisandra chinensis. These compounds, including Pre-schisanartanin and schindilactones A-C, have unique carbon skeletons and have provided new insights into the biosynthesis of triterpenoids with schisanartane skeleton. Their structures were determined through extensive spectroscopic analysis (Huang et al., 2007). Moreover, spirolactones, which share a structural relationship with Prelactone C, have been studied for their antagonistic properties on the mineralocorticoid receptor (MR). The understanding of spirolactone recognition by MR could have implications in designing more effective MR antagonists, contributing to the treatment of conditions like hypertension (Huyet et al., 2007; Fagart et al., 2005).
Biochemical and Pharmacological Studies
The investigation of the biochemical and pharmacological properties of Prelactone C and related compounds has been a point of interest. For example, spironolactone, a spirolactone, has been evaluated for its effects on heart failure with preserved ejection fraction, although the primary outcomes were not significantly reduced (Pitt et al., 2014). Another study found that spironolactone inhibited the growth of cancer stem cells by impairing DNA damage response, suggesting its potential as an anticancer agent (Gold et al., 2019).
properties
Molecular Formula |
C9H14O3 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
(4R,5S,6R)-4-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-2-one |
InChI |
InChI=1S/C9H14O3/c1-3-4-8-6(2)7(10)5-9(11)12-8/h3-4,6-8,10H,5H2,1-2H3/b4-3+/t6-,7+,8+/m0/s1 |
InChI Key |
UHQLZADFLWDALF-WDNVJQORSA-N |
Isomeric SMILES |
C/C=C/[C@@H]1[C@H]([C@@H](CC(=O)O1)O)C |
Canonical SMILES |
CC=CC1C(C(CC(=O)O1)O)C |
synonyms |
prelactone C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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